Superior c-Met Kinase Inhibition in Anticancer Assays Compared to Crizotinib-Inspired Analogs
Derivative 5b, based on the 2-amino-4-phenylthiazole scaffold, demonstrated superior antiproliferative activity against the HT29 colon cancer cell line (IC50 = 2.01 µM) compared to other derivatives in the series and shows a potency in the same order of magnitude as the clinical drug crizotinib, a known c-Met/ALK inhibitor [1][2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.01 µM (Compound 5b) |
| Comparator Or Baseline | Crizotinib (reported IC50 values in literature for c-Met inhibition are in the low nanomolar range, but cell-based antiproliferative activity is comparable) |
| Quantified Difference | Compound 5b exhibits single-digit micromolar (2.01 µM) activity against HT29 cells, indicating potent growth inhibition. |
| Conditions | In vitro antiproliferative assay against human colon cancer cell line HT29. |
Why This Matters
This quantitative data validates the 2-amino-4-phenylthiazole scaffold as a viable core for developing potent anticancer agents, with activity comparable to known clinical candidates in cellular models, making it a relevant building block for medicinal chemistry programs.
- [1] Wang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, Article ID 4301910. View Source
- [2] Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. View Source
